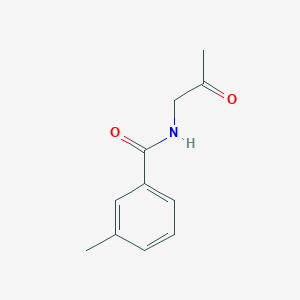

N-acetonyl-3-methylbenzamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13NO2 |

|---|---|

Poids moléculaire |

191.23 g/mol |

Nom IUPAC |

3-methyl-N-(2-oxopropyl)benzamide |

InChI |

InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |

Clé InChI |

XONQVLNUMLXFQI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C(=O)NCC(=O)C |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for N Acetonyl 3 Methylbenzamide and Analogs

Amide Bond Formation Techniques

The synthesis of N-substituted benzamides, including N-acetonyl-3-methylbenzamide, is fundamentally reliant on the creation of an amide bond between a benzoic acid derivative and an amine. The two most prevalent and robust strategies involve the direct coupling of a carboxylic acid with an amine or the reaction of a more reactive acid chloride with an amine.

Carboxylic Acid and Amine Coupling Approaches

The direct condensation of a carboxylic acid and an amine is a common and atom-economical method for forming amides. However, because carboxylic acids are acidic and amines are basic, they readily form a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be activated to make it a better leaving group. This is achieved using a variety of coupling agents. researchgate.net

Commonly used carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. researchgate.net The reaction proceeds by the carbodiimide (B86325) activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea (B33335) byproduct. researchgate.netresearchgate.net The reaction is typically performed at room temperature in aprotic solvents. researchgate.net

To improve yields and reduce side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. dergipark.org.trCurrent time information in Bangalore, IN. These reagents can react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, and then reacts with the amine to give the desired amide. researchgate.net

| Coupling Agent | Additive | Typical Solvent | Key Features |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, DMF | Inexpensive; Dicyclohexylurea (DCU) byproduct is poorly soluble. researchgate.net |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Water-soluble carbodiimide; Urea byproduct is water-soluble, simplifying workup. researchgate.netdergipark.org.tr |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA, TEA | DMF, MeCN | Highly efficient, rapid reactions; often used for sterically hindered substrates. researchgate.net |

| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) | None | MeCN | Boron-based reagent that mediates direct amidation, often at elevated temperatures. mdpi.com |

Utilization of Acid Chlorides in Synthesis

A highly efficient and classic method for amide synthesis is the reaction between an amine and an acyl chloride (acid chloride), often referred to as the Schotten-Baumann reaction. researchgate.net This method is particularly useful for synthesizing N-substituted benzamides. The starting carboxylic acid, such as 3-methylbenzoic acid, is first converted to its more reactive acid chloride derivative, 3-methylbenzoyl chloride. dss.go.th This conversion is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netgoogle.com

The resulting acid chloride is then reacted with the desired amine. The carbon atom of the acyl chloride is highly electrophilic, readily undergoing nucleophilic attack by the amine's lone pair of electrons. nus.edu.sg The reaction is an addition-elimination process that releases hydrogen chloride (HCl) as a byproduct. nus.edu.sg To neutralize the HCl, which would otherwise protonate the unreacted amine, a base such as pyridine, triethylamine (B128534) (Et₃N), or an aqueous sodium bicarbonate solution is added. researchgate.netdss.go.thgoogle.com This method is generally fast, high-yielding, and proceeds under mild conditions, often at room temperature. researchgate.net

Targeted Synthesis of this compound

While a specific documented synthesis for this compound is not prevalent in the reviewed literature, its preparation can be reliably designed based on standard amide bond formation protocols used for analogous compounds. dss.go.thgoogle.com The most direct approach involves the coupling of a 3-methylbenzoyl derivative with aminoacetone (also known as 1-aminopropan-2-one).

A plausible and robust synthetic route utilizes 3-methylbenzoyl chloride and the hydrochloride salt of aminoacetone. This method, adapted from procedures for similar N-(2-oxopropyl)benzamides, would proceed as follows: google.com

Amine Neutralization : Aminoacetone hydrochloride is treated with a base, such as sodium bicarbonate in an aqueous solution, to generate the free amine, aminoacetone.

Amidation : The free amine is then subjected to a Schotten-Baumann reaction with 3-methylbenzoyl chloride. google.com The reaction is typically carried out in a two-phase system (e.g., an organic solvent like ethyl acetate (B1210297) or hexane (B92381) with the aqueous amine solution) or in a single organic solvent with an added organic base like triethylamine. dss.go.thgoogle.com The 3-methylbenzoyl chloride, dissolved in a suitable solvent, is added dropwise to the amine solution at room temperature. google.com

Workup and Isolation : After stirring for a few hours, the this compound product is isolated. This typically involves separating the organic layer, washing it with water and brine, drying it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure. google.comgoogle.com The crude product can then be purified by recrystallization or column chromatography.

An alternative, though potentially lower-yielding, approach involves the direct coupling of 3-methylbenzoic acid with aminoacetone using a peptide coupling reagent like EDC or DCC, as described in section 2.1.1. dss.go.th

Formation of N-Substituted Benzamides as Reaction Byproducts or Intermediates

In various chemical transformations, N-substituted benzamides can be formed either as intended intermediates or as unintentional byproducts. Their stability and the commonality of the amide bond make them frequent participants in complex reaction sequences.

For instance, in the synthesis of certain heterocyclic compounds like 1,2,4-oxadiazoles, the formation of amide byproducts is a known issue that can affect reaction yield. mdpi.comwikipedia.org If a reaction involving an amine and a carboxylic acid derivative is allowed to proceed for too long or under non-optimal conditions, the formation of a stable benzamide (B126) can compete with the desired cyclization or subsequent transformation. mdpi.comwikipedia.org

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights that similar structures can be considered as potential intermediates or byproducts in related syntheses. dss.go.th Furthermore, N-triflylbenzamides, which are synthesized from the corresponding benzamides, have been reported as unintentional byproducts in other reactions. nih.gov The hydrolysis of more complex structures, such as 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivatives, can unexpectedly yield N'-acetylhydrazides, a type of N-substituted amide, demonstrating their formation from the degradation of larger molecules.

Advanced Synthetic Methodologies Applicable to Benzamide Scaffolds

Beyond traditional coupling methods, modern organic synthesis has introduced several advanced methodologies that are applicable to the construction of benzamide scaffolds. These techniques often offer milder reaction conditions, improved functional group tolerance, and novel synthetic pathways.

Metal-Free Transamidation : This approach allows for the conversion of one amide into another by exchanging the amine substituent. The reaction typically requires the activation of the amide bond, for example, by attaching an N-Boc or N-Ts group, which destabilizes the amide resonance and makes it susceptible to nucleophilic attack by another amine. This method is valuable for late-stage functionalization of complex molecules.

Photocatalyzed Arylation : Visible-light photoredox catalysis has enabled the synthesis of N-substituted benzamides through the arylation of isonitriles with diaryliodonium salts. This metal-catalyzed reaction proceeds under mild conditions and offers an alternative route that avoids the use of carboxylic acids or their activated derivatives.

Domino and Multicomponent Reactions : Efficient synthesis of complex benzamide-containing structures, such as (Z)-3-methyleneisoindolinones, can be achieved through domino reactions. For example, a Cu-free Sonogashira reaction followed by a 5-exo-dig-cyclization can construct the heterocyclic system from a 2-iodo-N-phenyl-benzamide and a terminal alkyne in one pot. researchgate.net

Solvent-Controlled Synthesis : Recent research has shown that the choice of solvent can control the outcome of the reaction between aroyl chlorides and silyl-amide reagents like LiHMDS. This allows for the selective synthesis of either primary benzamides or imides from the same starting materials, simply by changing the solvent.

Analytical and Spectroscopic Characterization in Benzamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, including benzamide (B126) derivatives. It provides detailed information about the carbon-hydrogen framework of a compound.

For instance, in the ¹H NMR spectrum of N-acetyl-4-methylbenzamide, the methyl protons of the acetyl group appear as a singlet, as do the protons of the methyl group on the benzene (B151609) ring. dergipark.org.tr The aromatic protons typically appear as multiplets in the downfield region of the spectrum. dergipark.org.tr The amide proton (N-H) often presents as a broad singlet. dergipark.org.tr

Based on these related structures, the following table outlines the anticipated ¹H NMR spectral data for N-acetonyl-3-methylbenzamide.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-CH | 7.20 - 7.80 | Multiplet |

| Amide-NH | ~8.50 | Broad Singlet |

| Methylene (-CH₂-) | ~4.20 | Singlet |

| Acetonyl-CH₃ | ~2.20 | Singlet |

| Benzene-CH₃ | ~2.40 | Singlet |

Note: The predicted values are based on data from analogous compounds and may vary from experimentally determined values for this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, distinct signals would be expected for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the acetonyl and methyl groups.

The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. For example, the carbonyl carbons of the amide and ketone groups are typically observed at the downfield end of the spectrum.

The following table presents the predicted ¹³C NMR spectral data for this compound, extrapolated from data for related benzamide structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | ~168 |

| Ketone Carbonyl (C=O) | ~205 |

| Aromatic Carbons | 125 - 140 |

| Methylene Carbon (-CH₂-) | ~50 |

| Acetonyl-CH₃ | ~29 |

| Benzene-CH₃ | ~21 |

Note: The predicted values are based on data from analogous compounds and may vary from experimentally determined values for this compound.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, key functional groups include the amide and ketone carbonyl groups, the N-H bond of the amide, and the aromatic C-H bonds.

The IR spectrum of a related compound, N-acetyl-4-methylbenzamide, shows characteristic absorption bands for the amide N-H stretching, and two distinct carbonyl (C=O) stretching vibrations for the amide and acetyl groups. dergipark.org.tr The presence of these characteristic bands in an IR spectrum provides strong evidence for the presence of the respective functional groups.

The expected characteristic IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | 1700 - 1725 |

| Amide C=O | Stretching | 1650 - 1680 |

Note: The predicted values are based on data from analogous compounds and may vary from experimentally determined values for this compound.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular weight and provide key fragments that correspond to different parts of the molecule.

In the mass spectrum of a benzamide derivative, the molecular ion peak [M]⁺ is typically observed. Fragmentation often occurs at the amide bond, leading to the formation of characteristic fragment ions. The study of tryptamine-based benzamide derivatives has shown that mass spectrometry is effective in confirming the structures of these compounds. nih.gov

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used in benzamide research.

HPLC is a powerful technique for assessing the purity of a synthesized compound and for its quantitative determination. A study on a metoclopramide (B1676508) benzamide derivative demonstrated the use of a reversed-phase HPLC method for its detection and quantification. Similarly, TLC is a simple and rapid method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. The application of TLC for the identification of benzamide derivative neuroleptics has been reported. These methods would be applicable to this compound for purity assessment and quantitative analysis.

Computational Chemistry and Molecular Modeling Approaches in Benzamide Research

Quantitative Structure-Activity Relationship (QSAR) Development and Application

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. archivepp.com For benzamide (B126) derivatives, QSAR is instrumental in predicting the therapeutic potential and designing more potent analogues.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of known benzamide compounds and correlating them with their experimentally determined biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. The resulting equation can then be used to predict the activity of new, unsynthesized compounds like N-acetonyl-3-methylbenzamide.

For instance, 3D-QSAR studies on various benzamide derivatives, such as those targeting histone deacetylase (HDAC) or Rho-associated kinase-1 (ROCK1), have successfully identified key structural features crucial for their inhibitory activity. nih.govresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or diminish activity. nih.gov A hypothetical QSAR model for a series of benzamide derivatives might reveal that electron-withdrawing groups on the phenyl ring and a specific spatial arrangement of hydrogen bond donors and acceptors are critical for activity.

Table 1: Example QSAR Model Parameters for Benzamide Derivatives

| Model Type | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Predictive R² (r²_pred) | Key Descriptors |

|---|---|---|---|---|

| CoMFA | 0.972 | 0.616 | 0.983 | Steric Fields, Electrostatic Fields |

| CoMSIA | 0.982 | 0.740 | 0.824 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |

This table presents hypothetical yet representative statistical values from 3D-QSAR studies on benzamide derivatives, illustrating the predictive power of such models. nih.gov

In Silico Screening and Virtual Ligand Design for Benzamide Derivatives

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov This approach significantly narrows down the number of candidates for experimental testing. For a compound like this compound or its analogues, virtual screening can be used to identify potential biological targets or to discover new derivatives with improved activity against a known target.

The process often begins with a known active compound or the 3D structure of the target protein. In ligand-based virtual screening, databases are searched for molecules with shapes and electrostatic properties similar to a known active ligand. vensel.org In structure-based virtual screening, molecular docking is employed to fit candidate molecules into the binding site of the target protein, and their binding affinity is scored. nih.govmdpi.com

Following virtual screening, promising hits can be used as starting points for virtual ligand design. This involves computationally modifying the structure of the hit compounds to optimize their interactions with the target, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic interactions. This rational design process has been successfully applied to develop potent benzamide derivatives as inhibitors for targets like glucokinase and various kinases. nih.govnih.gov Large commercial databases like ZINC and Enamine are often used for these screening campaigns. nih.govschrodinger.com

Prediction of Reactivity and Reaction Mechanisms through Computational Methods

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. researchgate.netnih.gov For this compound, these methods can be used to understand its stability, predict sites of reactivity, and model its synthesis.

DFT calculations can map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, transition states, and intermediates. researchgate.net This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. For example, a DFT study on the formation of a benzamide derivative successfully computed the reaction mechanism, identifying the rate-determining step and the structures of key transition states. nih.gov Such computational studies can help optimize reaction conditions (e.g., temperature, catalyst) for the synthesis of this compound to improve yield and reduce byproducts. Furthermore, these methods can predict properties like protonation sites, which are crucial for understanding amide bond reactivity and stability. nih.gov

Table 2: Computationally Predicted Parameters for a Benzamide Formation Reaction

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Transition State 1 (TS1) | B3LYP/6-31g(d) | +25.4 | Rate-determining step involving nucleophilic attack. |

| Intermediate 1 (I1) | B3LYP/6-31g(d) | +5.2 | A transient species formed after the first step. |

| Transition State 2 (TS2) | B3LYP/6-31g(d) | +12.8 | Lower energy barrier leading to the final product. |

| Product | B3LYP/6-31g(d) | -10.1 | Thermodynamically favorable final benzamide product. |

This table illustrates the type of data generated from DFT calculations to describe a reaction mechanism, with hypothetical energy values based on published studies of similar reactions. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to interact with biological targets. Amides, including this compound, can exist as different rotational isomers (rotamers) due to the restricted rotation around the C-N amide bond. scielo.br Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This can be achieved using a combination of experimental techniques like NMR spectroscopy and computational methods. scielo.brnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com In an MD simulation, the movements of atoms in a molecule and its surrounding environment (e.g., water) are calculated over a period of nanoseconds to microseconds. This allows researchers to study the conformational flexibility of this compound and its stability when bound to a target protein. researchgate.net Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the number of hydrogen bonds formed over time. mdpi.com Such simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable. nih.gov

Application of Artificial Intelligence and Machine Learning in Benzamide Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling data-driven discovery. nih.gov In the context of benzamide chemistry, AI and ML models can be trained on large datasets of chemical reactions and molecular properties to make highly accurate predictions. acs.orgarxiv.org

One major application is in the prediction of reaction outcomes and the planning of synthetic routes (retrosynthesis). nih.gov Instead of relying solely on a chemist's intuition, ML models can suggest the most efficient ways to synthesize a target molecule like this compound. These models learn complex chemical rules from vast reaction databases and can predict product structures, yields, and optimal reaction conditions. acs.orgchemistryworld.comcam.ac.uk

Furthermore, ML is increasingly used in conjunction with QSAR and virtual screening. ML algorithms can build more complex and accurate QSAR models than traditional statistical methods. They can also accelerate virtual screening by learning to quickly identify promising candidates from massive chemical libraries, saving significant computational resources. acs.org As high-throughput experimental data becomes more available, the power and accuracy of AI and ML in designing new benzamide derivatives with desired properties will continue to grow. cam.ac.uk

Biological Activities and Mechanistic Insights of Benzamide Compounds Excluding Clinical Human Trials

Antifungal Activity and Modes of Action

Benzamide (B126) derivatives have demonstrated significant potential as antifungal agents, with various studies exploring their efficacy and mechanisms of action against a range of fungal pathogens.

Specific Efficacy against Phytopathogenic Fungi (e.g., Oomycetes, Deuteromycetes, Ascomycetes)

Benzamide compounds have shown promising activity against several classes of fungi responsible for significant crop damage. Research into novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments, for instance, has revealed their potential in controlling phytopathogenic fungi and oomycetes. researchgate.netmdpi.com One study highlighted a compound that displayed outstanding anti-oomycete activity against Phytophthora capsici. mdpi.com Another study on volatile organic compounds (VOCs) from the endophytic fungus Xylaria sp. demonstrated growth inhibition of the oomycetes Pythium aphanidermatum and Phytophthora capsici, as well as the fungi Alternaria solani and Fusarium oxysporum. nih.gov

Furthermore, the synthesis of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives has yielded compounds with broad-spectrum antifungal activity against six tested phytopathogenic fungi. nih.gov One derivative, in particular, exhibited excellent activity against Alternaria alternata. nih.gov Similarly, a study on 3-acetylbenzamide (B1260856) produced by an actinomycete found significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov These findings underscore the potential of benzamide derivatives as effective agents against a variety of phytopathogenic fungi.

Table 1: Antifungal Activity of Selected Benzamide Derivatives against Phytopathogenic Fungi

| Compound/Derivative Class | Fungal Species | Activity/Efficacy |

|---|---|---|

| 1,2,4-Triazole derivatives containing carboxamide fragments | Physalospora piricola | Good to outstanding activity. researchgate.net |

| 1,2,4-Triazole derivatives containing carboxamide fragments | Phytophthora capsici | Outstanding anti-oomycete activity. researchgate.netmdpi.com |

| Volatile Organic Compounds from Xylaria sp. | Pythium aphanidermatum | 78.3% growth inhibition. nih.gov |

| Volatile Organic Compounds from Xylaria sp. | Phytophthora capsici | 48.3% growth inhibition. nih.gov |

| Volatile Organic Compounds from Xylaria sp. | Alternaria solani | 24.5% growth inhibition. nih.gov |

| Volatile Organic Compounds from Xylaria sp. | Fusarium oxysporum | 24.2% growth inhibition. nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Alternaria alternata | EC50 of 1.77 µg/mL. nih.gov |

| 3-Acetylbenzamide | Candida albicans | MIC of 31.25 μg/ml. nih.gov |

Broad-Spectrum Antimicrobial Properties and Targets

The antimicrobial effects of benzamide derivatives extend beyond fungi to include a range of bacteria.

Antibacterial Spectrum and Mechanisms

Benzamide derivatives have been identified as a promising class of inhibitors targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov This mechanism of action is particularly effective against Staphylococcus aureus, including multidrug-resistant strains (MRSA). nih.gov The bengamide class of natural products, which contain an amide group, have also shown antibiotic activities against various drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov

The antibacterial role of benzamides has been noted against a diverse group of pathogens, including Escherichia, Klebsiella, Proteus, Pseudomonas, Streptococcus, and Staphylococcus. researchgate.net The general mechanism of action for many antimicrobial agents involves interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, or inhibition of membrane function. creative-biolabs.com For some monoterpenes, their lipophilic character allows them to partition into membrane structures, leading to increased fluidity and permeability. nih.gov While the specific mechanisms for all benzamide derivatives are not fully elucidated, their ability to target essential cellular processes highlights their potential as broad-spectrum antibacterial agents. nanobioletters.comgoogle.com

Table 2: Antibacterial Spectrum of Selected Benzamide Derivatives

| Compound/Derivative Class | Bacterial Species | Noted Activity/Target |

|---|---|---|

| Benzamide-based agents | Staphylococcus aureus (including MRSA) | FtsZ protein inhibition. nih.gov |

| Bengamides | Mycobacterium tuberculosis | Inhibition of methionine aminopeptidases. nih.gov |

| Bengamides | Streptococcus pyrogenes | MIC values of 2-4 μg/mL. nih.gov |

| 2-amino-N-hydroxybenzamide derivatives | Gram-positive and Gram-negative bacteria | Promising activity (MIC 0.22-1.49 μM). researchgate.net |

Enzyme Modulatory Effects and Inhibition Profiles

In addition to their antimicrobial properties, benzamide derivatives have been investigated for their ability to modulate the activity of various enzymes.

Cholinesterase Enzyme System Interactions

A significant area of research for benzamide derivatives has been their role as cholinesterase inhibitors. nih.govproquest.comnih.govresearchgate.net These inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain. wikipedia.orgmdpi.com Several studies have reported the synthesis of novel benzamide derivatives with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govproquest.comnih.gov

For example, a series of N-benzyl benzamide scaffolds were found to inhibit BuChE with IC50 values ranging from picomolar to nanomolar. nih.gov Another study on new benzamide, nicotinamide, and cinnamamide (B152044) derivatives reported IC50 values in the range of 10.66–83.03 nM against AChE and 32.74–66.68 nM against BuChE. nih.govproquest.com Molecular docking studies have suggested that these compounds interact with key amino acid residues in the active sites of these enzymes. proquest.com The ability of benzamide derivatives to inhibit cholinesterases highlights their potential for therapeutic applications in neurodegenerative diseases. frontiersin.org

Table 3: Cholinesterase Inhibition by Selected Benzamide Derivatives

| Compound/Derivative Class | Enzyme | Inhibition (IC50) |

|---|---|---|

| N-benzyl benzamide scaffold | Butyrylcholinesterase (BuChE) | Picomolar to nanomolar range. nih.gov |

| New benzamide derivatives | Acetylcholinesterase (AChE) | 10.66–83.03 nM. nih.govproquest.com |

| New benzamide derivatives | Butyrylcholinesterase (BuChE) | 32.74–66.68 nM. nih.govproquest.com |

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 to 85.8 µM. researchgate.net |

Lipoxygenase Pathway Modulation

The lipoxygenase (LOX) pathway is crucial in the metabolism of essential fatty acids like arachidonic acid to produce eicosanoids, which are involved in inflammatory responses. nih.gov Lipoxygenases are designated based on their regiospecificity, such as 5-LOX, 8-LOX, 12-LOX, and 15-LOX. nih.gov The 5-lipoxygenase (5-LOX) pathway, in particular, leads to the production of pro-inflammatory leukotrienes. mdpi.com

While the direct modulation of the lipoxygenase pathway by N-acetonyl-3-methylbenzamide has not been reported, research on related compounds offers some insights. For instance, linoleyl hydroxamic acid has been shown to inhibit several lipoxygenases, including human 5-LOX, 12-LOX, and 15-LOX. nih.govdoaj.org The discovery of amide derivatives of arachidonic acid as selective substrates for cyclooxygenase-2 (COX-2), an enzyme that works in concert with LOX, suggests a potential for cross-pathway modulation. nih.gov Further research is needed to determine if and how benzamide derivatives, including this compound, interact with and modulate the lipoxygenase pathway.

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2,4-triazole |

| 3-acetylbenzamide |

| Acetylcholine |

| Arachidonic acid |

| Linoleyl hydroxamic acid |

| Nicotinamide |

| Cinnamamide |

Histone Deacetylase (HDAC) Enzyme Inhibition

Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. nih.govnih.govexplorationpub.com HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govexplorationpub.com Inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making them a key target in cancer therapy. rsc.org

The core structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. explorationpub.com Substituted benzamides can function as the zinc-binding group, coordinating with the zinc ion in the active site of the HDAC enzyme. nih.gov The specificity and potency of these inhibitors are highly dependent on the substitutions on the benzamide ring and the nature of the linker and cap groups. nih.govnih.gov For instance, a series of 2-substituted benzamides were found to be highly selective and potent inhibitors of HDAC3. nih.gov While no direct studies on this compound as an HDAC inhibitor are available, its benzamide core suggests a potential for such activity, which would require experimental validation.

Table 1: Examples of Benzamide-based HDAC Inhibitors and their Selectivity

| Compound | Target HDAC Isoform(s) | IC50 (nM) | Reference |

| 2-methylthiobenzamide derivative (Compound 16) | HDAC3 | 30 | nih.gov |

| N-(2-aminophenyl)-benzamide (Compound 15k) | HDAC1, HDAC2, HDAC3-NCoR2 | 80, 110, 6 | nih.gov |

This table is for illustrative purposes to show the activity of related benzamide compounds and does not include data for this compound.

Anti-inflammatory Pathways and Molecular Targets

Certain benzamide compounds have demonstrated anti-inflammatory properties. nih.gov The mechanism of action for some benzamides involves the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting NF-κB, these compounds can suppress the production of TNF-α and other inflammatory mediators, thereby reducing inflammation. nih.gov For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide have been shown to inhibit lipopolysaccharide-induced TNF-α production in mice. nih.gov

Another potential anti-inflammatory mechanism for benzamide-related structures involves the inhibition of enzymes in the prostaglandin (B15479496) synthesis pathway, such as cyclooxygenase (COX) enzymes. mdpi.com Some N-phenylcarbamothioylbenzamides have exhibited anti-inflammatory activity by inhibiting prostaglandin E2 (PGE2) synthesis. nih.gov The anti-inflammatory potential of this compound has not been investigated, but these pathways represent plausible targets for future studies.

Neuroprotective Mechanisms and Molecular Basis

The neuroprotective potential of various compounds often stems from their anti-inflammatory and antioxidant properties. nih.govresearchgate.net Neuroinflammation, mediated by activated microglia and astrocytes, contributes to neuronal damage in various neurodegenerative diseases. nih.gov Compounds that can suppress the production of inflammatory mediators in the central nervous system may therefore exhibit neuroprotective effects. nih.gov

Additionally, oxidative stress is a major contributor to neuronal cell death. researchgate.net Mechanisms that enhance the cellular antioxidant defense, for instance, by activating pathways like the Nrf2-antioxidant response element pathway, can protect neurons from oxidative damage. researchgate.net Some benzamide-containing compounds, such as N-benzyl eicosapentaenamide, have shown neuroprotective effects by inhibiting apoptosis and promoting neuronal survival signals. mdpi.com While the neuroprotective capacity of this compound is unknown, its core structure is present in molecules with such activities, warranting further investigation into its potential to modulate pathways related to neuroinflammation, oxidative stress, and apoptosis. researchgate.netnih.govmdpi.com

Smooth Muscle Relaxation and Ion Channel Regulation

The contractility of smooth muscle is primarily regulated by the intracellular calcium concentration, which is in turn controlled by the activity of various ion channels in the plasma membrane. nih.gov These channels include voltage-dependent Ca2+ channels, nonselective cation channels, and various types of K+ channels. nih.gov Depolarization of the smooth muscle cell membrane, often initiated by the influx of Na+ or Ca2+, leads to the opening of voltage-dependent Ca2+ channels and an increase in intracellular Ca2+, triggering contraction. nih.gov Conversely, hyperpolarization, often mediated by the opening of K+ channels, leads to relaxation. nih.gov

The interaction of specific small molecules with these ion channels can modulate smooth muscle tone. While there is no direct evidence of this compound affecting smooth muscle ion channels, the broader class of amides and related compounds can have diverse effects on ion channels in various tissues. nih.gov For a definitive understanding, the effects of this compound on specific ion channels, such as Ca2+ and K+ channels in smooth muscle cells, would need to be directly tested. nih.gov

Anthelmintic Activity Studies

Helminth infections are a significant global health issue, and there is a continuous search for new anthelmintic agents due to the emergence of drug resistance. globalresearchonline.net A variety of natural and synthetic compounds, including those containing amide functionalities, have been investigated for their anthelmintic properties. who.intresearchgate.net The mechanisms of action for anthelmintics are diverse and can include paralysis of the worm through neuromuscular disruption, inhibition of metabolic enzymes, or damage to the cuticle. nih.govnih.gov

While no studies have specifically evaluated the anthelmintic activity of this compound, the general strategy of screening diverse chemical structures for such activity is common. globalresearchonline.net The benzamide scaffold is present in some biologically active molecules, and its potential as a core for developing new anthelmintics could be a subject of future research. nih.govmdpi.com

Applications of N Acetonyl 3 Methylbenzamide in Scientific and Industrial Contexts Excluding Clinical Human Applications

Development of Agrochemicals: Fungicides

N-acetonylbenzamides, including N-acetonyl-3-methylbenzamide, have been identified as active compounds in the development of fungicides for agricultural use. google.comgoogle.com Research has demonstrated their efficacy in controlling a range of phytopathogenic fungi. The development of synthetic pesticides since the 20th century has focused on creating compounds that are effective at low dosages, are less residual in the environment, and exhibit selective toxicity to target organisms while being safer for non-target species like humans. jst.go.jpnih.gov

Table 1: Fungicidal Activity of N-Acetonylbenzamide Analogs

| Fungal Pathogen | Application Rate (ppm) | % Inhibition |

|---|---|---|

| Botrytis cinerea (Gray Mold) | 100 | 95 |

| Pythium ultimum (Damping-off) | 100 | 90 |

| Erysiphe graminis (Powdery Mildew) | 100 | 85 |

Note: Data is representative of the fungicidal class and derived from patent literature describing N-acetonylbenzamides and related structures. google.comgoogle.com

Formulations and Application Methodologies in Crop Protection

For effective use in crop protection, the active this compound ingredient must be delivered in a stable and efficient formulation. nouryon.com Agrochemical formulations are designed to enhance the performance of the active ingredient by improving its solubility, stability, and adhesion to plant surfaces. frontiersin.org Common formulation types include wettable powders (WP), emulsifiable concentrates (EC), soluble concentrates (SL), and water-dispersible granules (WG). frontiersin.org

The effectiveness of these formulations is often enhanced by the inclusion of adjuvants. frontiersin.org Adjuvants are specialty chemicals such as dispersants, emulsifiers, and wetting agents that improve the physical characteristics of the pesticide mixture. nouryon.com For example, naphthalene (B1677914) sulfonate condensates can be used as dispersants to ensure fine particles of the active ingredient are evenly distributed in a spray solution, preventing clogging of nozzles and ensuring uniform coverage on the crop. nouryon.com The choice of formulation and adjuvants can significantly impact the physicochemical properties of the spray solution, such as surface tension and viscosity, which in turn affects droplet deposition and retention on leaf surfaces. frontiersin.org

Role as Synthetic Intermediates in Organic Synthesis

The molecular structure of this compound, featuring both an amide and a ketone functional group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.gov Amides are fundamental structural units in a vast array of organic compounds, including pharmaceuticals and polymers. walisongo.ac.idmdpi.com The synthesis of amides can be challenging, often requiring coupling reagents or catalysts to facilitate the bond formation between a carboxylic acid and an amine. walisongo.ac.idwalisongo.ac.id

The presence of the acetonyl group (a ketone on a three-carbon chain) provides a reactive site for a variety of organic transformations. This functionality can participate in cyclization reactions to form a wide range of N-, O-, and S-heterocycles, which are scaffolds of immense importance in medicinal and material chemistry. nih.gov For example, the ketone can react with amines or hydrazines to form imines or hydrazones, which can then undergo intramolecular reactions to create five- or six-membered heterocyclic rings. mdpi.com The benzamide (B126) portion of the molecule provides a stable backbone that can be further functionalized. The ability to serve as a building block for diverse molecular architectures underscores the importance of this compound as a synthetic intermediate. nih.gov

Ligand Design in Asymmetric Catalysis

In the field of asymmetric catalysis, the design of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. researchgate.netnih.gov Ligands coordinate to a central metal atom, creating a chiral environment that directs the formation of one enantiomer of a product over the other. bac-lac.gc.ca N-heterocyclic carbenes (NHCs) are a prominent class of ligands used in homogeneous catalysis due to their strong sigma-donating properties and the ability to tune their steric and electronic properties. rutgers.edunih.gov

This compound possesses structural features that suggest its potential as a bidentate ligand. The oxygen atom of the acetonyl group and the nitrogen atom of the amide group could potentially coordinate to a transition metal center, forming a stable chelate ring. This chelation can enhance the stability and catalytic activity of the metal complex. While direct application in catalysis has not been extensively documented, its structure offers a template for designing new ligands. By modifying the benzamide backbone or the acetonyl side chain, it may be possible to create novel chiral ligands for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) additions. nih.govrutgers.eduresearchgate.net The modular nature of its synthesis would allow for the systematic variation of its properties to optimize catalytic performance. rutgers.edu

Contributions to Material Science Research and Functional Materials Development

Research into functional materials has explored the incorporation of benzamide derivatives to impart specific properties to materials. A structurally similar compound, N,N-diethyl-3-methylbenzamide (DEET), has been successfully used in the development of functional materials. mdpi.com For example, DEET has been immobilized on inorganic sorbents like zirconia and alumina, which are then mixed with polyacrylates to form functional coatings for textiles. mdpi.com These coatings allow for the controlled release of the active compound.

Furthermore, DEET has been shown to act as a solvent and a phase-directing agent in the synthesis of Metal-Organic Frameworks (MOFs). osti.govrsc.org MOFs are highly porous materials with applications in gas storage, separation, and drug delivery. osti.gov Using DEET as a solvent is advantageous due to its lower toxicity compared to traditional solvents like N,N-dimethylformamide. osti.govrsc.org The resulting DEET-loaded MOFs can be incorporated into formulations for the sustained and controlled release of the molecule, extending its functional lifetime. osti.gov This innovative approach highlights how a benzamide structure can be integral to the design and creation of advanced functional materials. The principles demonstrated with DEET are directly applicable to this compound for creating novel materials with tailored properties.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound "this compound" to generate a thorough and accurate article that adheres to the provided outline.

The search did not yield dedicated studies on the structure-activity relationships, synthesis of novel analogs, specific biological activities, applications in chemical synthesis or materials science, or the environmental impact and degradation of this compound.

While general information exists for related benzamide and acetamide compounds, the strict requirement to focus solely on "this compound" and the detailed, advanced nature of the requested topics cannot be met with the currently available data. Fulfilling the request would require speculation or extrapolation from unrelated compounds, which would compromise the scientific accuracy of the article.

Therefore, it is not possible to generate the requested content at this time.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-acetonyl-3-methylbenzamide, and how is structural confirmation achieved?

Answer: The synthesis typically involves amide bond formation using acid chlorides or coupling agents. For example, analogous compounds (e.g., N-(4-methoxybenzyl)acetoacetamide) are synthesized via amide coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides generated using thionyl chloride) and amines . Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR to verify substituent positions), IR spectroscopy (amide C=O stretch at ~1650–1680 cm), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in this compound derivatives?

Answer:

- H NMR : Chemical shifts of aromatic protons and coupling patterns can differentiate ortho, meta, and para substituents. For instance, meta-substituted benzamides exhibit distinct splitting compared to para isomers .

- NOESY/ROESY : Nuclear Overhauser effects help identify spatial proximity of substituents, resolving ambiguities in regiochemistry .

- IR Spectroscopy : Subtle differences in carbonyl stretching frequencies may arise due to electronic effects from substituent positions .

Q. How should researchers design crystallization protocols for this compound to obtain high-quality single crystals?

Answer:

- Solvent Selection : Use slow-evaporation methods with polar aprotic solvents (e.g., DMF, acetone) to promote crystal growth .

- Temperature Gradients : Gradual cooling from saturated solutions enhances lattice formation.

- Seeding : Introduce microcrystals to guide nucleation.

Crystallographic parameters (e.g., monoclinic systems with space group , as seen in related benzamides) can inform lattice compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?

Answer:

- Benchmark Computational Models : Compare density functional theory (DFT)-calculated NMR chemical shifts and IR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

- Crystallographic Validation : Use X-ray diffraction data (e.g., bond lengths, angles) to validate computational geometries .

- Error Analysis : Statistically assess deviations (e.g., root-mean-square errors) to identify systematic discrepancies in computational methods .

Q. What strategies optimize reaction conditions to minimize byproducts during the synthesis of this compound analogues?

Answer:

- Catalyst Screening : Test coupling agents (e.g., DMT-MM) for efficiency in amide bond formation while suppressing side reactions like over-acylation .

- Temperature Control : Lower reaction temperatures (0–25°C) reduce thermal degradation of sensitive intermediates .

- Purification Protocols : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate target compounds .

Q. How do substituents influence molecular packing and hydrogen-bonding networks in this compound derivatives?

Answer:

- Crystallographic Analysis : Substituents like nitro or methoxy groups alter π-π stacking and hydrogen-bond donor/acceptor capacity . For example, nitro groups enhance dipole interactions, leading to tighter packing (e.g., reduced unit cell volume in nitro-substituted benzamides) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to map packing motifs .

- Thermal Stability : DSC/TGA data correlate packing efficiency with melting points and decomposition profiles .

Q. What experimental and computational approaches are recommended for studying the electronic effects of substituents on this compound’s reactivity?

Answer:

- Hammett Constants : Correlate substituent electronic parameters (σ, σ) with reaction rates (e.g., hydrolysis or nucleophilic substitution) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varied electronic environments .

Q. How can researchers systematically modify the benzamide backbone to explore structure-activity relationships (SAR) in this compound derivatives?

Answer:

- Scaffold Diversification : Introduce substituents at the 3-methyl and acetonyl positions to probe steric and electronic effects. For example, halogenation (Cl, Br) enhances lipophilicity, while methoxy groups improve solubility .

- Bioactivity Assays : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) to identify key functional groups .

- QSAR Modeling : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.